2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone is a member of benzimidazoles.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1733587
InChI:
InChI=1S/C18H19N3OS/c1-4-9-21-12(2)10-14(13(21)3)17(22)11-23-18-19-15-7-5-6-8-16(15)20-18/h4-8,10H,1,9,11H2,2-3H3,(H,19,20)
SMILES:
Molecular Formula:
C18H19N3OS
Molecular Weight:
325.4 g/mol
2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
CAS No.:
Cat. No.: VC1733587
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone is a member of benzimidazoles. |
---|---|
Molecular Formula | C18H19N3OS |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone |
Standard InChI | InChI=1S/C18H19N3OS/c1-4-9-21-12(2)10-14(13(21)3)17(22)11-23-18-19-15-7-5-6-8-16(15)20-18/h4-8,10H,1,9,11H2,2-3H3,(H,19,20) |
Standard InChI Key | QQWLRTCPDKLDOE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume